2-[(2-Methylcyclopropyl)formamido]acetic acid
Description
2-[(2-Methylcyclopropyl)formamido]acetic acid is a cyclopropane-containing carboxylic acid derivative featuring a formamido substituent on the methylcyclopropyl moiety. This compound belongs to a class of molecules where cyclopropane rings are integrated into bioactive scaffolds, often influencing conformational rigidity and metabolic stability.
Properties
IUPAC Name |
2-[(2-methylcyclopropanecarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-2-5(4)7(11)8-3-6(9)10/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARNMFDSVDPUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylcyclopropyl)formamido]acetic acid typically involves the reaction of 2-methylcyclopropylamine with chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylcyclopropyl)formamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and ammonia (NH3) are often employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Methylcyclopropyl)formamido]acetic acid is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Methylcyclopropyl)formamido]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Effects : Fluorination in 2-(2-Fluoro-1-methylcyclopropyl)acetic acid increases polarity and collision cross-section (CCS), suggesting distinct mass spectrometry profiles .
Functional Group Diversity: Mercaptomethyl (in Montelukast intermediates) and amino substituents (e.g., 2-[cyclopropyl(methyl)amino]acetic acid) modify solubility and reactivity, with thiols enabling disulfide bond formation .
Physicochemical and Spectroscopic Comparisons
- Collision Cross-Section (CCS): The fluorinated analog exhibits a CCS of 129.2 Ų for [M+H]+, while amino-substituted derivatives (e.g., 2-[cyclopropyl(methyl)amino]acetic acid) may show lower CCS due to reduced steric bulk .
- Synthetic Routes: Multi-step syntheses involving Knoevenagel condensation (for phenolic analogs) and hydrolysis are common across cyclopropane derivatives .
- Solubility: The formamido group likely enhances aqueous solubility compared to non-polar cyclopropane analogs but may reduce membrane permeability relative to thiol-containing variants .
Biological Activity
2-[(2-Methylcyclopropyl)formamido]acetic acid (also known as compound 926260-43-7) is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol. This compound has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2-methylcyclopropylamine with chloroacetic acid. The reaction proceeds through the formation of an intermediate that is hydrolyzed to yield the final product. Common solvents used in this synthesis include water and ethanol, often under catalytic conditions to enhance yield and purity .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. It can function as an inhibitor or activator of enzymatic reactions, influencing metabolic pathways and signal transduction processes. The unique structural features, including the cyclopropyl ring and formamido group, contribute to its distinct chemical reactivity .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some evidence pointing towards a reduction in inflammatory markers in vitro.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
- Enzyme Interaction Study : A study conducted on enzyme-substrate interactions demonstrated that the compound effectively inhibited enzyme activity in a dose-dependent manner, suggesting potential therapeutic applications in metabolic disorders .
- Antimicrobial Testing : In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .
- Inflammatory Response Modulation : Research focusing on inflammatory pathways showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cultured macrophages, supporting its role in anti-inflammatory therapy .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-[(2-Methylcyclopropyl)carbonyl]aminoacetic acid | Carbonyl group instead of formamido | Moderate enzyme inhibition |
| 2-[(2-Methylcyclopropyl)amino]acetic acid | Amino group present | Limited antimicrobial properties |
| 2-[(2-Methylcyclopropyl)carbamoyl]acetic acid | Carbamoyl group | Enhanced anti-inflammatory effects |
The presence of the formamido group in this compound appears to confer distinct biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
